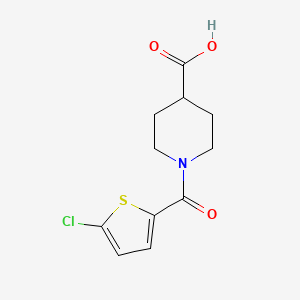
1-(5-Chlorothiophene-2-carbonyl)piperidine-4-carboxylic acid
説明
1-(5-Chlorothiophene-2-carbonyl)piperidine-4-carboxylic acid is a chemical compound with the CAS Number: 1054003-08-5 . It has a molecular weight of 273.74 . The IUPAC name for this compound is 1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClNO3S/c12-9-2-1-8(17-9)10(14)13-5-3-7(4-6-13)11(15)16/h1-2,7H,3-6H2,(H,15,16) .Physical And Chemical Properties Analysis
The compound is stored at room temperature and has a physical form of oil .科学的研究の応用
Synthesis and Structural Analysis
Synthesis for Metabolic Studies : A neuroleptic agent, similar in structure to 1-(5-Chlorothiophene-2-carbonyl)piperidine-4-carboxylic acid, was synthesized and labeled with carbon-14 for metabolic studies, highlighting the chemical's potential in neuropharmacological research (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1979).
Hydrogen-Bonded Structures in Proton-Transfer Compounds : Research on hydrogen-bonded structures in compounds involving piperidine, a core component of the chemical , provides insights into its potential applications in developing new molecular materials (Smith & Wermuth, 2010).
Stereochemistry and Acidity Analysis : The stereochemistry and acidity of piperidine-2-carboxylic acid derivatives have been extensively studied, which can inform the understanding of this compound's properties and potential uses (Caddy & Utley, 1973).
Molecular Structure and Bonding
Molecular Structure Analysis : Studies on the molecular structure, hydrogen bonding, and spectroscopic properties of piperidine-4-carboxylic acid complexes reveal intricate details about their bonding and interactions, which are essential for understanding similar compounds like this compound (Komasa et al., 2008).
Electronic Structure and Synthesis : Research on the electronic structure and novel synthesis of 6-oxopiperidine-2-carboxylic acid derivatives, which are structurally related, provides valuable insights into the synthesis and electronic properties of this compound (Vrabel, Sivý, Šafár̆, & Marchalin, 2014).
Potential Medicinal Chemistry Applications
Acetyl-CoA Carboxylase Inhibitor Development : Novel (4-piperidinyl)-piperazine derivatives, structurally similar to the compound , have been synthesized and evaluated as ACC1/2 non-selective inhibitors, indicating potential applications in medicinal chemistry (Chonan et al., 2011).
Aurora Kinase Inhibitor for Cancer Treatment : A compound structurally related to this compound has been studied as an Aurora kinase inhibitor, which may be useful in treating cancer (ヘンリー,ジェームズ, 2006).
Safety and Hazards
The compound has been classified under the GHS07 pictogram with the signal word 'Warning’ . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Mode of Action
- The carbonyl group in the compound undergoes protonation by an acid, activating it for nucleophilic attack . A nucleophile (e.g., an enzyme or protein) attacks the activated carbonyl, forming a covalent bond. A proton transfer occurs, stabilizing the intermediate. Water leaves the complex. The final product results from deprotonation of the intermediate.
特性
IUPAC Name |
1-(5-chlorothiophene-2-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c12-9-2-1-8(17-9)10(14)13-5-3-7(4-6-13)11(15)16/h1-2,7H,3-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWGJCCPZJTOCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



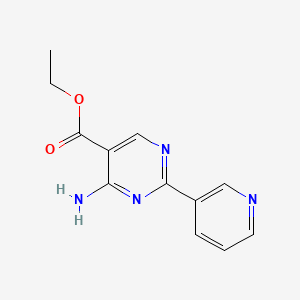

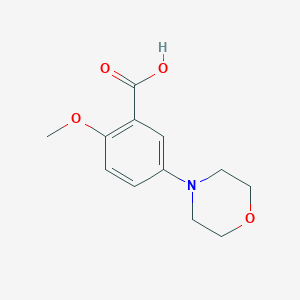
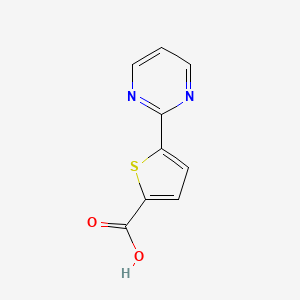
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B1451756.png)
![2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid](/img/structure/B1451759.png)

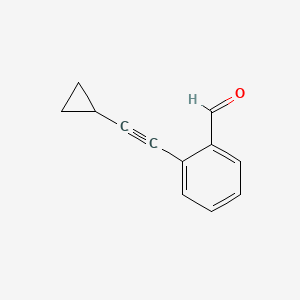
![2-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1451763.png)
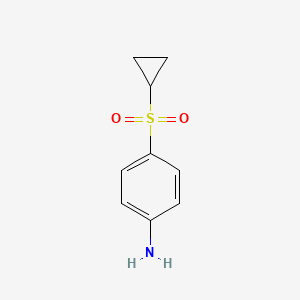
![(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1451768.png)


![6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451772.png)